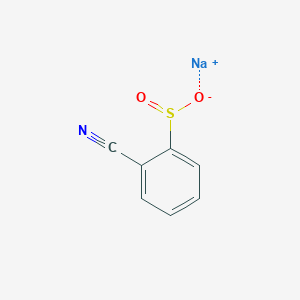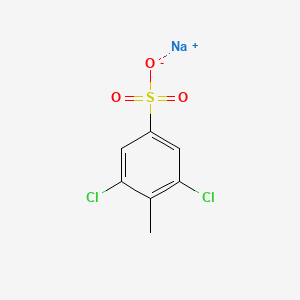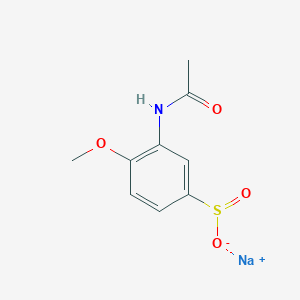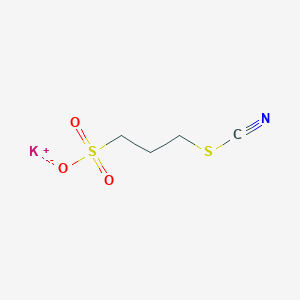
potassium 3-(cyanosulfanyl)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is a chemical compound with the molecular formula C4H6KNO3S2 and a molecular weight of 219.33 g/mol . It is also known by its IUPAC name, potassium 3-thiocyanato-1-propanesulfonate . This compound is typically found in a powder form and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of potassium 3-(cyanosulfanyl)propane-1-sulfonate involves the reaction of 3-mercaptopropane-1-sulfonic acid with potassium cyanide under controlled conditions . The reaction is typically carried out in an aqueous medium at room temperature. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
Potassium 3-(cyanosulfanyl)propane-1-sulfonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyanosulfanyl group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanosulfanyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is utilized in various scientific research fields, including:
Chemistry: It serves as a catalyst in organic synthesis and aids in the formation of complex molecules.
Biology: The compound exhibits potential antimicrobial properties, making it useful in biological studies.
Industry: It is used in the manufacturing of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of potassium 3-(cyanosulfanyl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in antimicrobial effects or other biological activities.
Comparison with Similar Compounds
Potassium 3-(cyanosulfanyl)propane-1-sulfonate can be compared with similar compounds such as:
Potassium 3-sulfopropyl methacrylate: This compound has a similar sulfonate group but differs in its overall structure and reactivity.
Potassium 3-thiocyanato-1-propanesulfonate: This is another name for this compound, highlighting its thiocyanate group.
The uniqueness of this compound lies in its cyanosulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
potassium;3-thiocyanatopropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S2.K/c5-4-9-2-1-3-10(6,7)8;/h1-3H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILMHHTOJDVTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC#N)CS(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
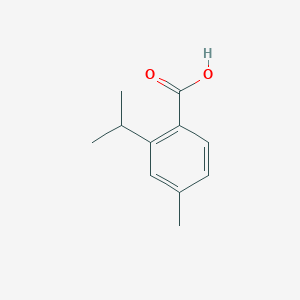
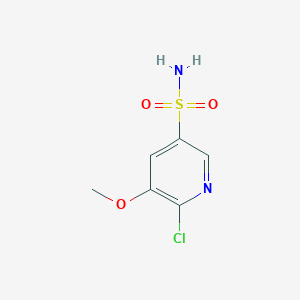
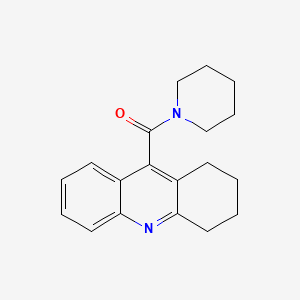
![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
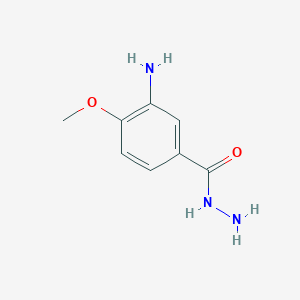
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
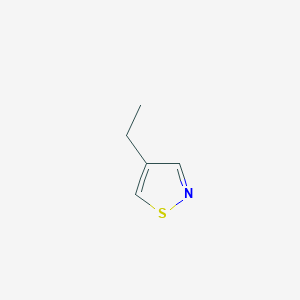

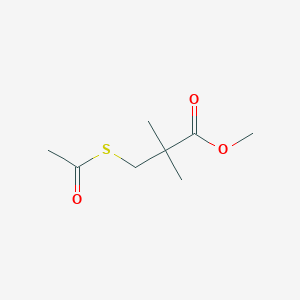
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
